Buprenorphine-d9 is a deuterated form of buprenorphine, a semi-synthetic opioid derivative of thebaine, primarily used for pain management and the treatment of opioid use disorder. Buprenorphine itself is classified as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, which contributes to its analgesic and addiction treatment properties. Buprenorphine-d9 is utilized in scientific research, particularly in pharmacokinetic studies and drug metabolism investigations due to its stable isotope labeling, which allows for precise tracking in biological systems.
Buprenorphine-d9 is synthesized from buprenorphine through deuteration, a process that replaces specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in research settings, as it can be distinguished from non-labeled buprenorphine in biological assays.
Buprenorphine-d9 falls under the category of small molecules and is classified as a narcotic analgesic. It is recognized for its potential applications in both clinical and research environments, particularly in understanding the pharmacodynamics and pharmacokinetics of opioid medications.
The synthesis of buprenorphine-d9 typically involves the following steps:
The synthesis requires careful control of reaction conditions to maintain yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the successful incorporation of deuterium into the molecular structure.
Buprenorphine-d9 has a similar structural framework to buprenorphine, with deuterium substitutions that do not alter its pharmacological activity but allow for differentiation in analytical studies. The molecular formula for buprenorphine-d9 is , with a molecular weight of approximately 476.70 g/mol.
Buprenorphine-d9 participates in similar chemical reactions as its non-deuterated counterpart, including:
The presence of deuterium allows for enhanced resolution in mass spectrometric analysis, facilitating more accurate quantification and identification of metabolites in biological samples.
Buprenorphine-d9 acts on opioid receptors in a manner akin to buprenorphine:
Research indicates that buprenorphine-d9 retains similar pharmacological properties to buprenorphine, making it valuable for studying opioid receptor dynamics without confounding results from non-labeled compounds.
Buprenorphine-d9 is widely utilized in:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1